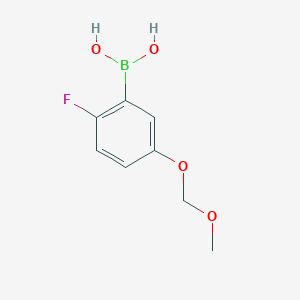

2-Fluoro-5-(methoxymethoxy)phenylboronic acid

Descripción general

Descripción

2-Fluoro-5-(methoxymethoxy)phenylboronic acid is a chemical compound with the molecular formula C8H10BFO4 . It is a solid substance with a molecular weight of 199.972 g/mol . It is also known by other names such as 2-fluoro-5-methoxyphenylboronic acid, 2-fluoro-5-methoxyphenyl boronic acid, and 2-fluoro-5-methoxybenzeneboronic acid .

Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, it can be functionalized via lithiation and reaction with electrophiles . It can also be used in selective rhodium-catalyzed conjugate addition reactions . Furthermore, it can be used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a methoxymethoxy group .Chemical Reactions Analysis

In chemical reactions, this compound can undergo functionalization via lithiation and reaction with electrophiles . It can also participate in selective rhodium-catalyzed conjugate addition reactions .Physical and Chemical Properties Analysis

This compound is a solid substance with a melting point of 195°C to 196°C . It has a molecular weight of 199.972 g/mol . The compound is white to yellow in color .Aplicaciones Científicas De Investigación

Fluorescence Quenching Studies

- Studies have explored the fluorescence quenching mechanisms of boronic acid derivatives, which are relevant for understanding the photophysical properties of substances including 2-Fluoro-5-(methoxymethoxy)phenylboronic acid. The Stern-Volmer kinetics and quenching models offer insights into the quenching mechanisms and parameters of similar compounds (Geethanjali, Nagaraja, & Melavanki, 2015).

Regioselective Silylation

- Arylboronic acids, including derivatives similar to this compound, have been utilized in ortho-directing groups for regioselective silylation. This process is essential in modifying aromatic compounds, indicating a potential utility for this specific boronic acid in organic synthesis (Ihara & Suginome, 2009).

Enzyme-free Glucose Sensing

- A study synthesized a monomer for enzyme-free glucose sensing, incorporating a fluoro-containing phenylboronic acid. This suggests potential applications of similar fluoro-containing boronic acids, like this compound, in the development of glucose sensors (Bao et al., 2021).

Antiproliferative and Proapoptotic Compounds

- Phenylboronic acid derivatives, including structures similar to this compound, have been investigated for their antiproliferative and proapoptotic properties in oncological research, highlighting their potential in cancer treatment (Psurski et al., 2018).

Optical Modulation of Nanotubes

- The optical properties of carbon nanotubes can be modulated using phenyl boronic acids. A study of the structure-function relationship involving phenyl boronic acids grafted onto carbon nanotubes reveals a dependency on the boronic acid structure, hinting at the potential of this compound in nanotechnology applications (Mu et al., 2012).

Antifungal Activity

- Fluoro-substituted boronic acids have shown antifungal activity, suggesting the potential use of this compound in developing antifungal agents (Borys et al., 2019).

Synthesis of Silicon-containing Drugs

- Silicon-containing drugs can be synthesized using certain phenylboronic acids as building blocks. Research has highlighted the potential use of compounds like this compound in the synthesis of new drugs (Troegel et al., 2009).

Safety and Hazards

Mecanismo De Acción

Target of Action

This compound is a boronic acid derivative, and such compounds are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Mode of Action

They can form reversible covalent complexes with proteins, enzymes, or other organic compounds, which can lead to changes in the function or activity of these targets .

Biochemical Pathways

Boronic acids are often used as reactants in various chemical reactions, including friedel-crafts alkylation of hydronaphthalenes, suzuki-miyaura cross-coupling reactions, synthesis of 9,10-diarylanthracenes for use as molecular switches, and cross-coupling with carbazolyl or aryl halides .

Result of Action

The compound’s ability to form covalent bonds with other molecules could potentially lead to changes in the structure and function of these molecules .

Action Environment

The action, efficacy, and stability of 2-Fluoro-5-(methoxymethoxy)phenylboronic acid can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, its reactivity and efficacy in chemical reactions could be affected by factors such as temperature, pH, and the presence of other reactants .

Análisis Bioquímico

Biochemical Properties

2-Fluoro-5-(methoxymethoxy)phenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. This compound is known to participate in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds . In these reactions, this compound interacts with palladium catalysts and aryl halides to form biaryl compounds. Additionally, this compound can be involved in Friedel-Crafts alkylation reactions, where it interacts with hydronaphthalenes to form alkylated products

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules, particularly through its boronic acid group. This compound can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby preventing their normal function . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins. The exact molecular interactions and pathways affected by this compound are still being studied.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to factors such as stability and degradation. This compound is known to be stable under inert atmosphere and at temperatures between 2-8°C . Its long-term effects on cellular function, both in vitro and in vivo, require further investigation. Studies on the stability and degradation of this compound will provide valuable insights into its temporal effects in laboratory settings.

Propiedades

IUPAC Name |

[2-fluoro-5-(methoxymethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO4/c1-13-5-14-6-2-3-8(10)7(4-6)9(11)12/h2-4,11-12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMMNEHAUEUPEKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OCOC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

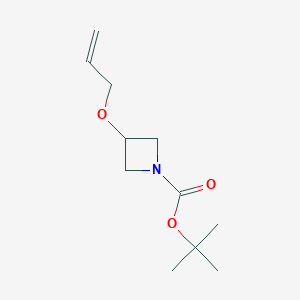

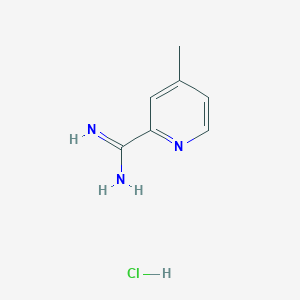

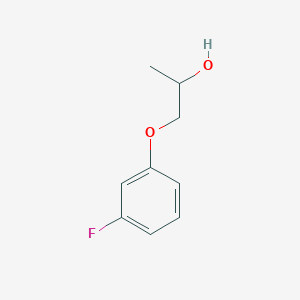

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[5-(4-Tert-butylphenyl)thiophen-2-yl]methyl}(ethyl)amine hydrochloride](/img/structure/B1442453.png)

amine hydrochloride](/img/structure/B1442468.png)